molecular formula C5H5IO B055657 2-(Iodomethyl)furan CAS No. 117680-17-8

2-(Iodomethyl)furan

Cat. No.: B055657
CAS No.: 117680-17-8
M. Wt: 208 g/mol
InChI Key: LEAZPPLSYMBCRF-UHFFFAOYSA-N
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Description

2-(Iodomethyl)furan is an organic compound with the molecular formula C5H5IO It is a derivative of furan, where an iodine atom is attached to the methyl group at the second position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Iodomethyl)furan can be synthesized through several methods. One common approach involves the iodination of 2-methylfuran using N-iodosuccinimide (NIS) in acetonitrile at low temperatures (0-5°C) followed by warming to room temperature . Another method includes the use of molecular iodine in an aqueous micelle system with cetyltrimethylammonium bromide (CTAB) as a surfactant .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(azidomethyl)furan, while oxidation with potassium permanganate could produce this compound-3-carboxylic acid.

Scientific Research Applications

2-(Iodomethyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)furan involves its reactivity due to the presence of the iodine atom. This makes it a good leaving group in substitution reactions, facilitating the formation of new bonds. The furan ring also contributes to its reactivity, allowing for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)furan: Similar in structure but with a bromine atom instead of iodine.

    2-(Chloromethyl)furan: Contains a chlorine atom in place of iodine.

    2-(Fluoromethyl)furan: Features a fluorine atom instead of iodine.

Uniqueness

2-(Iodomethyl)furan is unique due to the larger atomic size and higher reactivity of the iodine atom compared to other halogens. This makes it more reactive in substitution reactions and useful in specific synthetic applications where other halogenated furans might not be as effective .

Properties

IUPAC Name

2-(iodomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO/c6-4-5-2-1-3-7-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAZPPLSYMBCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376678
Record name 2-(iodomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117680-17-8
Record name 2-(iodomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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